molecular formula C18H16N4 B2693210 (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile CAS No. 466668-19-9

(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2693210
CAS No.: 466668-19-9
M. Wt: 288.354
InChI Key: ICEBJEMXNCOHAB-WYMLVPIESA-N
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Description

(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is an organic compound that features a benzodiazole ring fused with a methylphenyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

    Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.

    Polymers: Incorporated into polymer matrices to enhance their mechanical and thermal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Alkylation: The benzodiazole ring is then alkylated using methyl iodide to introduce the methyl group.

    Condensation Reaction: The alkylated benzodiazole is then reacted with 4-methylphenylamine and acrylonitrile under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Formation of benzodiazole carboxylic acids.

    Reduction: Formation of benzodiazole amines.

    Substitution: Formation of halogenated benzodiazole derivatives.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzodiazole and 2-methylbenzodiazole share structural similarities.

    Acrylonitrile Derivatives: Compounds such as 2-cyano-3-phenylacrylonitrile.

Uniqueness

(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is unique due to the combination of its benzodiazole and acrylonitrile moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)20-12-14(11-19)18-21-16-5-3-4-6-17(16)22(18)2/h3-10,12,20H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEBJEMXNCOHAB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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